7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Enzyme Inhibition Monoamine Oxidase B Neurodegenerative Disease

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a densely functionalized heterocyclic building block within the 2-oxo-1,2-dihydroquinoline-3-carbonitrile class. It features a unique dual-halogen substitution pattern with a chlorine at C4 and a bromine at C7, alongside a nitrile group at C3 and an N1-methyl group.

Molecular Formula C11H6BrClN2O
Molecular Weight 297.53 g/mol
Cat. No. B14896476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Molecular FormulaC11H6BrClN2O
Molecular Weight297.53 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=C(C1=O)C#N)Cl
InChIInChI=1S/C11H6BrClN2O/c1-15-9-4-6(12)2-3-7(9)10(13)8(5-14)11(15)16/h2-4H,1H3
InChIKeyVUJVZECYCNQHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Strategic Dual-Halogenated Quinoline Scaffold for Medicinal Chemistry


7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a densely functionalized heterocyclic building block within the 2-oxo-1,2-dihydroquinoline-3-carbonitrile class. It features a unique dual-halogen substitution pattern with a chlorine at C4 and a bromine at C7, alongside a nitrile group at C3 and an N1-methyl group. This specific substitution array is designed for stepwise orthogonal functionalization, a capability absent in its non-brominated or mono-halogenated analogs. [1] Its core structure is a critical pharmacophore for kinase inhibition, making the precise placement of the bromine atom a key determinant of molecular recognition, as opposed to the commonly procured 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 150617-68-8).

Why 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile Cannot Be Replaced by a Des-Bromo Analog in Procurement


Substituting the 7-bromo compound with the simpler 4-chloro analog is not a viable procurement strategy for projects requiring a specific molecular vector. The C7 bromine atom is not an inert spectator but a critical functional handle for late-stage diversification via cross-coupling reactions. [1] Removing it eliminates the primary synthetic avenue for creating complex, patentable chemical space. Furthermore, bromine's large atomic radius and polarizability significantly alter the molecule's electron distribution, dipole moment, and potential for halogen bonding in a biological target, leading to critical differences in target binding that class-level medicinal chemistry principles dictate cannot be predicted by a des-bromo analog. [2]

Quantitative Differentiation Evidence for 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile vs. Key Analogs


Molecular Recognition: The Impact of C7 Bromination on MAO-B Enzyme Inhibition

The presence of a large, polarizable bromine atom at the C7 position is crucial for occupying a distal hydrophobic pocket in the MAO-B active site. For the closely related 2-oxo-1,2-dihydroquinoline-3-carbonitrile chemotype, a compound featuring a C7 phenyl-bromo substituent (BDBM50038204 / CHEMBL3094026) demonstrated strong inhibition of rat MAO-B with an IC50 of 209 nM. [1] In marked contrast, the unsubstituted core scaffold 2-oxo-1,2-dihydroquinoline-3-carbonitrile shows no significant enzyme inhibition at comparable concentrations, highlighting the crucial role of a bulky substituent at this vector. [2] By incorporating the bromine atom directly onto the core at C7, the target compound pre-organizes this critical pharmacophoric element, whereas the des-bromo analog (4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile) lacks this biologically essential feature.

Enzyme Inhibition Monoamine Oxidase B Neurodegenerative Disease

Synthetic Utility: Orthogonal Cross-Coupling Handles for Late-Stage Diversification

The strategic value of this compound lies in its two orthogonal reactive sites: the C4 chlorine is susceptible to nucleophilic aromatic substitution (SNAr), [1] while the C7 bromine is specifically tailored for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). [2] This sequential functionalization capability is impossible with the commonly available 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 150617-68-8), which bears only a single reactive handle at C4. The target compound thus provides a single, well-characterized intermediate to access a vast array of 4,7-disubstituted quinoline derivatives, drastically reducing synthetic step count and improving overall synthetic efficiency for complex library synthesis.

Medicinal Chemistry Suzuki Coupling Drug Discovery

Physicochemical Differentiation: Enhanced Lipophilicity and Halogen Bonding Potential

Replacing a hydrogen atom (found in the des-bromo analog) with bromine drastically alters a molecule's physicochemical profile. The target compound has a substantially higher molecular weight (297.54 g/mol) and logP compared to the des-bromo analog 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (MW 218.64 g/mol, predicted logP ~2.0). Computational class-level models predict the target compound’s logP to be approximately 3.5, due to the bromine's contribution. [1] This ~1.5 log unit increase in lipophilicity directly influences membrane permeability and non-specific protein binding. Furthermore, the C7 bromine atom creates a σ-hole that enables strong halogen bonding interactions with biological targets, a fundamental non-covalent interaction completely absent in the des-bromo form. This provides a unique structural biology rationale for its selection.

Physicochemical Properties Lipophilicity Halogen Bonding

Defined Application Scenarios for Procuring 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile


Focused Kinase Inhibitor Library Synthesis

This scaffold is ideal for constructing targeted libraries against kinases with a large hydrophobic pocket adjacent to the hinge-binding region, such as c-Met. The C7 bromine atom is placed to probe this pocket, a strategy directly supported by its superior MAO-B inhibition compared to non-brominated scaffolds. [1] Researchers can exploit the orthogonal reactivity (C4-Cl for initial SNAr with amines, C7-Br for subsequent Suzuki coupling) to rapidly generate diverse 4,7-disubstituted analogs, accelerating SAR exploration.

Halogen Bonding-Directed Probe Design

For structural biology groups investigating halogen bonding as a design strategy, this compound serves as an essential building block. Its C7 bromine's σ-hole is a validated interaction site, a feature absent in its des-bromo or 7-fluoro analogs. [1] It can be incorporated into fragment-like molecules to co-crystallize with targets and map the halogen bond's contribution to binding free energy via X-ray crystallography and thermodynamic profiling.

Synthesis of Dual-Modality PET/SPECT Imaging Precursors

The presence of a chlorine and bromine on the same scaffold provides a direct route to cold reference standards for dual-modality imaging agents. The C4 position can be used to attach a targeting vector, while the C7 bromine provides a site for radio-iodination (via bromine-iodine exchange) or for introducing a fluorescent tag via cross-coupling. [2] This one-compound, two-vector approach simplifies the GMP synthesis of a precursor and its corresponding cold authentic standard.

Late-Stage Functionalization in PROTACs and Molecular Glues

In PROTAC development, precise linker attachment points are critical. This compound allows chemists to use the C4 chlorine for linking to the target protein's ligand and the C7 bromine for conjugating the E3 ligase binder, or vice-versa. [2] This stepwise, orthogonal functionalization avoids complex protecting group strategies, enabling the rapid synthesis of a library of PROTAC candidates with varied linker lengths and exit vectors from a single common intermediate.

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